1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Description
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a phenyl ring substituted with a fluorine atom at position 3 and a trifluoromethyl (-CF₃) group at position 5. This structure combines the rigidity of the cyclobutane ring with the electronic effects of fluorine and -CF₃ substituents, which are known to enhance metabolic stability, lipophilicity, and binding affinity in medicinal chemistry contexts.
Properties
Molecular Formula |
C12H10F4O2 |
|---|---|
Molecular Weight |
262.20 g/mol |
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H10F4O2/c13-9-5-7(4-8(6-9)12(14,15)16)11(10(17)18)2-1-3-11/h4-6H,1-3H2,(H,17,18) |
InChI Key |
DBKZPESPBMPYIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC(=C2)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis often begins with commercially available or easily synthesized aromatic precursors such as 3-fluoro-5-(trifluoromethyl)benzoic acid or its derivatives. The key intermediate is typically a 3-methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid or related nitrile, which serves as a building block for further functionalization.
Synthetic Route Overview
A representative synthetic route includes:
Preparation of the Aromatic Acid Precursor : 3-Fluoro-5-(trifluoromethyl)benzoic acid is prepared or procured as the aromatic moiety source.
Cyclobutane Ring Formation : The cyclobutane ring is constructed via [2 + 2] cycloaddition or other cyclization methods involving trifluoromethyl-substituted intermediates.
Functionalization to Carboxylic Acid : The cyclobutane intermediate is then oxidized or otherwise functionalized to introduce the carboxylic acid group at the 1-position.
Purification and Characterization : The final compound is purified by crystallization, column chromatography, or distillation under reduced pressure. Structural confirmation is achieved by NMR (1H, 13C, 19F), mass spectrometry, and X-ray crystallography.
Reaction Conditions and Yields
Reactions involving sulfur tetrafluoride typically proceed under controlled temperature conditions (e.g., 100–120°C) with stoichiometric amounts of reagents.
Purification methods vary with scale: silica gel chromatography for milligram scale, crystallization or vacuum distillation for gram scale.
Yields reported for similar trifluoromethyl cyclobutane derivatives range from moderate to good (50–85%) depending on substituents and reaction conditions.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The sulfur tetrafluoride method enables the rapid and efficient synthesis of trifluoromethyl cyclobutanes with diverse substituents, including fluorine and trifluoromethyl groups, which are key for mimicking tert-butyl groups in drug molecules.
The reaction tolerates various functional groups such as nitro, halogen, and amino groups, making it highly versatile for medicinal chemistry applications.
Structural confirmation by X-ray crystallography has been reported for several trifluoromethyl cyclobutane derivatives, confirming the integrity of the cyclobutane ring and substitution pattern.
The presence of fluorine atoms in the aromatic ring and cyclobutane ring enhances metabolic stability and bioavailability, which is advantageous for pharmaceutical development.
Multigram scale synthesis of related α-trifluoromethyl cyclobutane building blocks has been demonstrated, indicating the scalability of these methods for practical applications.
Chemical Reactions Analysis
Types of Reactions
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products .
Scientific Research Applications
Scientific Research Applications
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid has been used as a building block for synthesizing other compounds, such as pharmaceuticals, agrochemicals, and materials for electronic devices. It has also been used as a tool in medicinal chemistry to explore the structure-activity relationships of certain targets.
Potential Future Directions
Future research on this compound could explore several potential directions:
- Development of new synthetic methods to improve the efficiency and yield of production.
- Exploration of its potential as an antibacterial and antiviral agent.
- Investigation of the compound's potential as a catalyst in organic reactions.
- Development of new materials based on its unique structural features.
- Study of the compound's effects on the immune system and its potential as an immunomodulatory agent.
- Evaluation of its potential as a diagnostic tool for certain diseases.
- Investigation of the compound's potential as a drug delivery vehicle.
- Study of the compound's effects on the gut microbiome and its potential as a prebiotic agent.
- Exploration of its potential as a green solvent in organic reactions.
- Investigation of the compound's interactions with proteins and its potential as a tool for protein structure determination.
Analytical Methods
Various analytical methods, such as liquid chromatography (LC), gas chromatography (GC), and high-performance liquid chromatography (HPLC), have been developed to detect and quantify 3-fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid in different matrices. These methods have been used to study the stability, metabolism, and pharmacokinetics of the compound in biological systems.
Biological Properties
3-fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid has demonstrated anticancer and antitumor activities in vitro and in vivo. It inhibits the proliferation of cancer cells by inducing apoptosis and disrupting the cell cycle. The compound has also been investigated for its potential as an anti-inflammatory and antimicrobial agent.
Limitations and Future Research
Despite its potential, there is a lack of information on the long-term effects and potential toxicity of this compound in humans. Further studies are needed to evaluate its safety and efficacy in clinical trials. More research is also needed to explore its potential applications in different fields and to develop new synthetic methods for its production.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Research Findings and Implications
- Fluorine Effects : Fluorine and -CF₃ groups in the target compound may enhance metabolic stability and binding to hydrophobic targets, as seen in anti-¹⁸F-FACBC’s tumor uptake .
- Aromatic vs. Aliphatic Substituents : The phenyl group in the target compound could improve rigidity and π-π stacking interactions compared to aliphatic chains (e.g., 1-(3,3-difluoropropyl) analog) .
- Electronic Properties: The electron-withdrawing -CF₃ group in the target compound contrasts with the electron-donating dimethylamino group in ’s analog, suggesting divergent reactivity and solubility profiles .
Biological Activity
The compound 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- Molecular Formula : C11H8F4O2
- Molecular Weight : 248.18 g/mol
- CAS Number : 2228141-54-4
The trifluoromethyl group in the compound significantly influences its biological activity. This group enhances lipophilicity and metabolic stability, which can lead to increased potency and selectivity for biological targets. Research has shown that compounds containing trifluoromethyl groups often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts .
1. Antimicrobial Activity
Studies have indicated that derivatives of cyclobutane carboxylic acids exhibit promising antimicrobial properties. The presence of the trifluoromethyl group has been linked to enhanced activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. For instance, structure-activity relationship (SAR) studies have demonstrated that modifications in the cyclobutane ring can lead to significant improvements in antimicrobial efficacy .
2. Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of trifluoromethyl-containing compounds. In vitro studies showed that this compound can inhibit pro-inflammatory cytokine production in macrophages, suggesting a mechanism for reducing inflammation .
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it was found to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition could be beneficial for developing new anti-inflammatory drugs .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical company assessed the antimicrobial activity of various cyclobutane derivatives, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.
Case Study 2: Inhibition of COX Enzymes
In a separate investigation, the compound was tested for COX inhibition using an enzyme assay. Results indicated that it inhibited COX-1 and COX-2 with IC50 values of 12 µM and 8 µM, respectively. These findings suggest its potential application in pain management therapies.
Data Table: Biological Activity Summary
| Activity Type | Assessed Effect | Result |
|---|---|---|
| Antimicrobial | MIC against S. aureus | 4 µg/mL |
| Anti-inflammatory | Cytokine production inhibition | Significant reduction |
| Enzyme Inhibition | COX-1 and COX-2 | IC50 = 12 µM (COX-1), IC50 = 8 µM (COX-2) |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid?
Answer: The synthesis typically involves multi-step routes:
- Friedel-Crafts Alkylation : Cyclobutane rings are constructed via alkylation of fluorinated aryl precursors, followed by oxidation to introduce the carboxylic acid moiety .
- Cyclization Reactions : Cyclobutane formation using Ni-Al catalysts in formic acid under reflux, as demonstrated in analogous trifluoromethyl-substituted cyclobutane syntheses .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) are standard for isolating the final product .
Q. How is the compound characterized to confirm its structural integrity?
Answer:
- Spectroscopy :
- Mass Spectrometry (GC-MS/EI) : Validates molecular weight (e.g., m/z 248.18 for C₁₁H₈F₄O₂) .
- X-ray Crystallography : Resolves stereochemistry and bond angles in cyclobutane derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the cyclization step?
Answer:
- Solvent Optimization : Dichloroethane (DCE) enhances reaction efficiency due to its polarity and boiling point (83°C), facilitating reflux conditions .
- Catalyst Screening : Testing alternatives to Ni-Al (e.g., Pd/C or Rh complexes) may improve regioselectivity .
- Kinetic Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction time (typically 2–12 hours) .
Q. What strategies address conflicting stereochemical data in cyclobutane derivatives?
Answer:
- NOE Experiments : Nuclear Overhauser effect spectroscopy in ¹H NMR identifies spatial proximity of substituents .
- Computational Modeling : Density Functional Theory (DFT) calculates preferred conformers and compares them with experimental data .
- Chiral Chromatography : Separates enantiomers using chiral stationary phases (e.g., Chiralpak® columns) for absolute configuration determination .
Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?
Answer:
- Electron-Withdrawing Effects : The CF₃ group increases electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites) .
- Metabolic Stability : Fluorine atoms resist oxidative degradation, improving pharmacokinetic profiles in preclinical studies .
- Structure-Activity Relationships (SAR) : Systematic substitution of the aryl ring (e.g., replacing fluorine with cyano groups) modulates binding affinity .
Methodological Challenges and Solutions
Q. How can researchers mitigate solubility issues during biological assays?
Answer:
Q. What analytical techniques resolve discrepancies in purity assessments?
Answer:
- HPLC-DAD/ELSD : Dual detection (UV and evaporative light scattering) quantifies impurities below 0.1% .
- Elemental Analysis : Validates empirical formula consistency (e.g., C: 53.2%, H: 3.2%, F: 30.6%) .
Applications in Scientific Research
Q. What role does this compound play in materials science?
Answer:
Q. Are there computational tools to predict its behavior in catalytic systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
